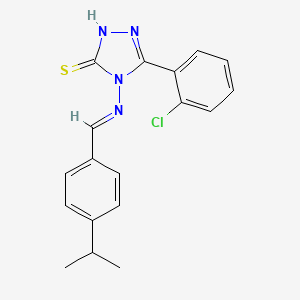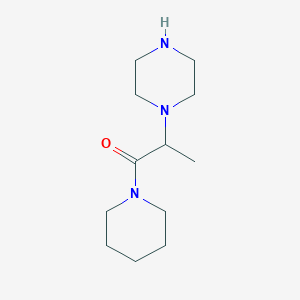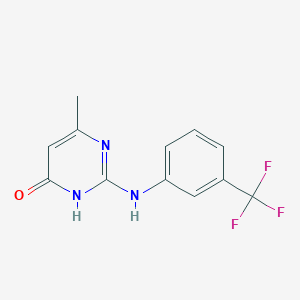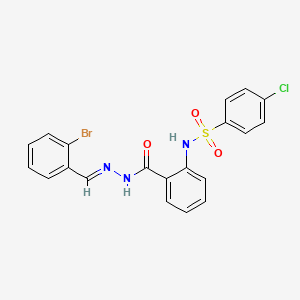
5-(2-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Clorofenil)-4-((4-isopropilbencilideno)amino)-4H-1,2,4-triazol-3-tiol es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-(2-Clorofenil)-4-((4-isopropilbencilideno)amino)-4H-1,2,4-triazol-3-tiol generalmente implica múltiples pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclación que involucra derivados de hidracina y aldehídos o cetonas apropiados.
Introducción del grupo clorofenilo: El grupo clorofenilo se puede introducir mediante una reacción de sustitución nucleofílica utilizando cloruro de 2-clorobencilo.
Formación del grupo bencilideno: El grupo bencilideno se forma mediante una reacción de condensación entre un aldehído y una amina.
Introducción del grupo tiol: El grupo tiol se puede introducir mediante una reacción de tiolación utilizando tiourea o reactivos similares.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El grupo tiol puede sufrir oxidación para formar disulfuros.
Reducción: El compuesto se puede reducir para modificar el grupo bencilideno o el anillo de triazol.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles.
Productos Principales Formados
Oxidación: Disulfuros.
Reducción: Derivados de triazol reducidos.
Sustitución: Derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Se investiga por su posible uso como agente terapéutico debido a su estructura única y actividades biológicas.
Mecanismo De Acción
El mecanismo de acción de 5-(2-Clorofenil)-4-((4-isopropilbencilideno)amino)-4H-1,2,4-triazol-3-tiol no está bien documentado. Los derivados de triazol se sabe que interactúan con varios objetivos moleculares, incluidas las enzimas y los receptores. La estructura única del compuesto sugiere que puede interactuar con proteínas o vías específicas, lo que lleva a sus actividades biológicas observadas.
Comparación Con Compuestos Similares
Compuestos Similares
5-(2-Clorofenil)-4-amino-4H-1,2,4-triazol-3-tiol: Estructura similar pero carece del grupo bencilideno.
4-((4-Isopropilbencilideno)amino)-4H-1,2,4-triazol-3-tiol: Estructura similar pero carece del grupo clorofenilo.
5-(2-Clorofenil)-4-((4-metilbencilideno)amino)-4H-1,2,4-triazol-3-tiol: Estructura similar pero con un grupo metilo en lugar de un grupo isopropilo.
Unicidad
La presencia de los grupos clorofenilo e isopropilbencilideno en 5-(2-Clorofenil)-4-((4-isopropilbencilideno)amino)-4H-1,2,4-triazol-3-tiol lo hace único en comparación con otros derivados de triazol.
Propiedades
Número CAS |
478254-31-8 |
|---|---|
Fórmula molecular |
C18H17ClN4S |
Peso molecular |
356.9 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17ClN4S/c1-12(2)14-9-7-13(8-10-14)11-20-23-17(21-22-18(23)24)15-5-3-4-6-16(15)19/h3-12H,1-2H3,(H,22,24)/b20-11+ |
Clave InChI |
LFKZTYIYLDYKRM-RGVLZGJSSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12049300.png)
![5-[(Cyclopentylamino)methyl]-2-furoic acid](/img/structure/B12049303.png)

![9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-phenylpropyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12049314.png)



![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12049331.png)
![6-Chloro-3-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12049345.png)


![[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12049387.png)
![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049399.png)

